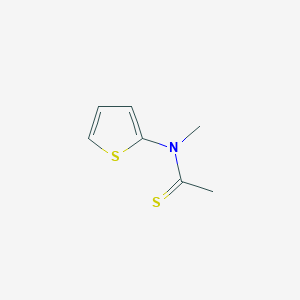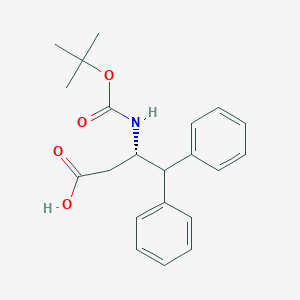
N-methyl-N-thiophen-2-ylethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(2-thienyl)ethanethioamide is an organic compound with the molecular formula C7H9NS2 It is characterized by the presence of a thienyl group, which is a sulfur-containing heterocycle, attached to an ethanethioamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-thienyl)ethanethioamide typically involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. This intermediate is then reacted with N-methylamine to yield N-Methyl-N-(2-thienyl)ethanethioamide. The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of N-Methyl-N-(2-thienyl)ethanethioamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(2-thienyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(2-thienyl)ethanethioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which N-Methyl-N-(2-thienyl)ethanethioamide exerts its effects involves interactions with specific molecular targets and pathways. The thienyl group can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-(2-furyl)ethanethioamide: Similar structure but with a furan ring instead of a thienyl ring.
N-Methyl-N-(2-pyridyl)ethanethioamide: Contains a pyridine ring instead of a thienyl ring.
N-Methyl-N-(2-phenyl)ethanethioamide: Features a phenyl ring in place of the thienyl ring.
Uniqueness
N-Methyl-N-(2-thienyl)ethanethioamide is unique due to the presence of the thienyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications and research studies where the thienyl group’s characteristics are desired.
Eigenschaften
CAS-Nummer |
172896-61-6 |
|---|---|
Molekularformel |
C7H9NS2 |
Molekulargewicht |
171.3 g/mol |
IUPAC-Name |
N-methyl-N-thiophen-2-ylethanethioamide |
InChI |
InChI=1S/C7H9NS2/c1-6(9)8(2)7-4-3-5-10-7/h3-5H,1-2H3 |
InChI-Schlüssel |
LSHALEHGMDBMGL-UHFFFAOYSA-N |
SMILES |
CC(=S)N(C)C1=CC=CS1 |
Kanonische SMILES |
CC(=S)N(C)C1=CC=CS1 |
Synonyme |
Ethanethioamide, N-methyl-N-2-thienyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B67255.png)

![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)









![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)
